3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-1-4(14)2-6(10)7(5)15-3-8(11,12)13/h1-2H,3,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQYFKDPZLFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233426 | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-62-0 | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Precursor Synthesis and Halogenation Strategies
The construction of the target molecule relies on the efficient synthesis of appropriately substituted aniline (B41778) and phenol (B47542) intermediates. These precursors provide the foundational framework upon which the final functional groups are installed.
The synthesis of 3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline typically begins with the preparation of a dichlorinated precursor. Two key intermediates in this context are 3,5-dichloroaniline (B42879) and 4-amino-2,6-dichlorophenol (B1218435).
One documented method to produce 3,5-dichloroaniline involves the catalytic dechlorination of a more highly halogenated precursor. In this process, 2,3,5,6-tetrachloroaniline (B43135) is subjected to high pressure and temperature in the presence of a palladium-on-charcoal catalyst to selectively remove two chlorine atoms, yielding the desired product with high efficiency. prepchem.com
A more direct precursor to the final product is 4-amino-2,6-dichlorophenol (also known as 3,5-dichloro-4-hydroxyaniline). patsnap.com Its synthesis is a multi-step process that starts from p-nitroaniline. The process involves:
Chlorination: p-Nitroaniline is chlorinated, typically using chlorine gas in a methanol (B129727) solvent, to introduce two chlorine atoms ortho to the amino group, forming 2,6-dichloro-4-nitroaniline (B1670479). patsnap.com
Diazotization and Hydrolysis: The amino group of 2,6-dichloro-4-nitroaniline is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. This step yields 2,6-dichloro-4-nitrophenol.
Reduction: The nitro group is subsequently reduced to an amine, completing the synthesis of 4-amino-2,6-dichlorophenol. patsnap.com
Synthesis of Key Precursors
Overview of synthetic methods for essential halogenated intermediates.
| Target Intermediate | Starting Material | Key Reaction Steps | Reported Yield | Reference |
|---|---|---|---|---|
| 3,5-Dichloroaniline | 2,3,5,6-Tetrachloroaniline | Catalytic dechlorination with H₂ and Pd/C catalyst at 250°C and 200 atm. | 89% | prepchem.com |
| 4-Amino-2,6-dichlorophenol | p-Nitroaniline | 1. Chlorination (Cl₂ in Methanol) 2. Diazotization/Hydrolysis 3. Nitro group reduction (Hydrogenation) | 96.6% (Chlorination step) | patsnap.com |
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. researchgate.net The reactivity of the aromatic ring dictates the conditions required for halogenation.
Aniline and its derivatives are highly activated towards electrophilic substitution due to the electron-donating nature of the amino group (-NH₂). wikipedia.org This high reactivity can lead to multiple halogenations and a lack of regioselectivity. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. To achieve mono-substitution, the activating effect of the amino group is often tempered by converting it into an amide (e.g., an acetanilide), which is less activating but still directs incoming electrophiles to the ortho and para positions. wikipedia.org
Conversely, if the ring is deactivated by an electron-withdrawing group, such as a nitro group (-NO₂), more forcing conditions are required for halogenation. In the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline, the chlorination is directed by the amino group to the ortho positions. patsnap.com A similar strategy is employed in the synthesis of 3,5-dichloro-4-aminoacetophenone from 4-aminoacetophenone, where a solution of chlorine in glacial acetic acid is used as the chlorinating agent. chemicalbook.com
Examples of Aromatic Ring Chlorination
Conditions for the introduction of chlorine substituents onto aniline derivatives.
| Substrate | Chlorinating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| p-Nitroaniline | Chlorine (Cl₂) | Methanol | 2,6-Dichloro-4-nitroaniline | patsnap.com |
| 4-Aminoacetophenone | Chlorine (Cl₂) | Glacial Acetic Acid | 3,5-Dichloro-4-aminoacetophenone | chemicalbook.com |
Direct Synthesis Routes to this compound
With the key precursor, 4-amino-2,6-dichlorophenol, in hand, the final step is the introduction of the 2,2,2-trifluoroethoxy moiety.
The most established and direct method for installing the trifluoroethoxy group onto the phenolic precursor is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction is a classic nucleophilic substitution (Sₙ2) process. The mechanism involves two main steps:
Deprotonation: The hydroxyl group of 4-amino-2,6-dichlorophenol is deprotonated by a strong base (e.g., sodium hydride, potassium hydroxide) to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion attacks a suitable electrophilic 2,2,2-trifluoroethyl source, displacing a leaving group to form the desired ether linkage. masterorganicchemistry.com
The choice of the trifluoroethylating agent is crucial for the reaction's success. While 2,2,2-trifluoroethyl halides can be used, more reactive agents with better leaving groups, such as sulfonate esters, are often preferred. googleapis.com These include 2,2,2-trifluoroethyl p-toluenesulfonate or 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate), which provide a more facile displacement. googleapis.comnih.gov
An alternative approach involves nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group directly from an activated aromatic ring. libretexts.orgnih.gov For this to be a viable route, a precursor such as 1,3-dichloro-2-fluoro-5-nitrobenzene would be required, where the fluorine atom acts as the leaving group, activated by the ortho and para nitro groups. The trifluoroethoxide ion would act as the nucleophile. However, the Williamson ether synthesis starting from the corresponding phenol is generally a more common and direct pathway.
The optimization of the Williamson ether synthesis for this specific transformation involves careful selection of the base, solvent, temperature, and trifluoroethylating agent.
Typical Conditions for Trifluoroethoxy Installation via Williamson Ether Synthesis
General reaction parameters for the etherification of 4-amino-2,6-dichlorophenol.
| Parameter | Reagent/Condition | Purpose | Examples/Notes |
|---|---|---|---|
| Nucleophile Precursor | 4-Amino-2,6-dichlorophenol | Source of the aromatic core and hydroxyl group. | Synthesized from p-nitroaniline. patsnap.com |
| Base | Strong bases | Deprotonates the phenolic -OH to form the active nucleophile (phenoxide). | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH). masterorganicchemistry.comgoogle.com |
| Electrophile | Trifluoroethylating Agent | Provides the 2,2,2-trifluoroethyl group. | 2,2,2-trifluoroethyl p-toluenesulfonate, 2,2,2-trifluoroethyl trifluoromethanesulfonate. googleapis.comnih.gov |
| Solvent | Inert organic solvents | Provides a medium for the reaction. | Ethanol (B145695), Dioxane, Toluene. masterorganicchemistry.comgoogleapis.com |
| Temperature | Elevated temperatures | To increase the reaction rate. | Often run at reflux temperature of the chosen solvent. youtube.comgoogle.com |
Derivatization and Functionalization Strategies of the Aniline Moiety
The primary amino group of this compound is a versatile functional handle that can be modified through various chemical reactions to produce a range of derivatives. These transformations are fundamental in fields like medicinal chemistry and materials science.
Common derivatization strategies for aromatic amines include: researchgate.netnih.gov
Acylation: The reaction with acylating reagents (e.g., acid chlorides, anhydrides, alkyl chloroformates) yields stable amide derivatives. This is often used to protect the amino group or to alter the compound's physical properties. researchgate.net
Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. Modern methods also allow for the direct C-H alkylation of the aromatic ring under catalytic conditions. researchgate.net
Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂) to form diazonium salts (Ar-N₂⁺). wikipedia.org These salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups, including -OH, -CN, and halides, through reactions like the Sandmeyer reaction. wikipedia.org
Coupling Reactions: The aniline can participate in oxidative coupling reactions with other aromatic species or be used in condensation reactions to form larger, more complex molecules, such as those used for analytical derivatization for HPLC. nih.govacs.org
Functionalization Reactions of the Aniline Moiety
Summary of common chemical transformations involving the aromatic amino group.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Alkyl chloroformates | Amide, Carbamate | researchgate.net |
| Diazotization | Nitrous acid (NaNO₂/HCl) | Diazonium salt | wikipedia.org |
| Sandmeyer Reaction | Diazonium salt + CuX (X=Cl, Br, CN) | Aryl halide, Aryl nitrile | wikipedia.org |
| Oxidative Coupling | N,N-dialkyl-N'-acyl-p-phenylenediamines + NaIO₄ | Coupled bioconjugate | acs.org |
Amination Reactions and Linker Incorporation
The primary amino group of this compound is a key site for synthetic elaboration, particularly for amination and linker incorporation reactions that lead to the formation of ureas and amides. A prominent example is its role in the synthesis of the insecticide Hexaflumuron.
The synthesis of Hexaflumuron from this compound typically proceeds via a two-step process. First, the aniline is converted into a phenylurea intermediate. This transformation can be achieved by reacting the aniline with sodium cyanate (B1221674) in an aqueous acetic acid solution, often facilitated by a phase transfer catalyst. The resulting 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea is then acylated. google.com
In the second step, this phenylurea intermediate is reacted with 2,6-difluorobenzoyl chloride. This reaction, a form of N-acylation, links the two aromatic moieties and finalizes the core structure of Hexaflumuron. google.com Alternative synthetic routes involve the initial conversion of the aniline to an isocyanate using phosgene (B1210022) or oxalyl chloride, which then reacts with 2,6-difluorobenzamide. google.com These reactions highlight the utility of the aniline's amino group as a nucleophilic handle for incorporating complex benzoyl "linkers."
This reactivity is not unique to Hexaflumuron synthesis. A similar strategy is employed in the synthesis of another benzoylurea (B1208200) insecticide, Chlorfluazuron. In this case, a structurally related aniline, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, is reacted with 2,6-difluorobenzoyl isocyanate to form the final product. rayfull.com This demonstrates a general methodology where substituted anilines are key building blocks for complex molecules through the formation of urea (B33335) and amide linkages.
The following table summarizes a key reaction involving the aniline derivative in the synthesis of Hexaflumuron.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea | 2,6-difluorobenzoyl chloride | Hexaflumuron | N-acylation |
Table 1: Key N-acylation reaction in the synthesis of Hexaflumuron. google.com
Modifications at the Aromatic Ring System
While reactions at the amino group are common, modifications to the aromatic ring of this compound itself are less documented in readily available literature. However, the principles of C-H functionalization in aniline derivatives offer a predictive framework for potential transformations. The electronic properties of the substituents—the electron-donating amino group and the electron-withdrawing chloro and trifluoroethoxy groups—would direct further substitution.
Modern synthetic chemistry has established powerful tools for the regioselective C-H functionalization of aromatic compounds, including anilines. These methods often rely on directing groups to control the position of the new bond. For anilines, the amino group itself or a modified version of it can serve as a directing group, typically favoring ortho-functionalization. Techniques for meta and para C-H functionalization have also been developed, providing pathways to introduce a wide variety of functional groups such as alkyl, aryl, and silyl (B83357) groups onto the aromatic ring.
Given the existing substitution pattern of this compound, the remaining C-H positions are electronically and sterically distinct, suggesting that regioselective functionalization could be achievable under appropriate catalytic conditions. For instance, direct C-H fluorination has been demonstrated on substituted aromatic compounds, indicating a potential route for further modification of the aniline ring. organic-chemistry.org
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in the synthesis and derivatization of complex molecules like this compound, offering efficiency and selectivity. Both transition metal catalysis and organocatalysis provide powerful avenues for these transformations.
Transition Metal-Catalyzed Reactions
Transition metal catalysts are instrumental in forming the critical bonds in derivatives of this compound. In the synthesis of Hexaflumuron, the N-acylation of the intermediate phenylurea with 2,6-difluorobenzoyl chloride is catalyzed by a mixture of anhydrous zinc chloride (ZnCl₂) and anhydrous aluminum trichloride (B1173362) (AlCl₃). google.com These Lewis acids activate the benzoyl chloride, facilitating the nucleophilic attack by the urea nitrogen.
The broader field of transition metal catalysis offers numerous other potential reactions for derivatizing this aniline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. While specific applications to this compound are not detailed, the methodology is widely used for coupling aryl halides with amines, and could theoretically be applied to couple the aniline with various aryl or vinyl halides.
The table below outlines the catalysts used in the synthesis of Hexaflumuron.
| Reaction Step | Catalysts | Purpose |
| N-acylation of phenylurea | Anhydrous ZnCl₂ and AlCl₃ | Lewis acid activation of benzoyl chloride |
Table 2: Catalysts in Hexaflumuron Synthesis. google.com
Organocatalysis in Functionalization
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in synthesis, often providing complementary reactivity to metal-based catalysts. While specific organocatalytic reactions involving this compound are not prominently documented, the functionalization of substituted anilines is an active area of research in this field.
For example, organocatalytic methods have been developed for the selective oxidation of substituted anilines to either azoxybenzenes or nitro compounds using catalysts like 2,2,2-trifluoroacetophenone. Such transformations could potentially be applied to modify the amino group of the target aniline or to introduce new functionality.
Mechanistic Insights into Synthetic Transformations
The key synthetic transformation involving this compound in the production of Hexaflumuron is the N-acylation of its corresponding phenylurea derivative. The mechanism of this reaction is consistent with a nucleophilic acyl substitution.
The reaction is catalyzed by Lewis acids like ZnCl₂ and AlCl₃. The catalyst coordinates to the carbonyl oxygen of 2,6-difluorobenzoyl chloride, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by one of the nitrogen atoms of the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final acylated product, Hexaflumuron. google.com During the industrial process, a vacuum is often applied to remove the hydrogen chloride (HCl) gas that is formed, driving the reaction to completion. google.com
Studies on analogous reactions, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives, support an addition-elimination mechanism. Kinetic studies of these related reactions show second-order kinetics and a strong dependence on the nucleophilicity of the aniline, which is consistent with the formation of a charged intermediate in the rate-determining step. researchgate.net This suggests that the N-acylation step in the Hexaflumuron synthesis proceeds through a well-understood and predictable mechanistic pathway.
Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would be required for a complete structural assignment.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra are foundational for determining the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR: The structure of this compound suggests the presence of three distinct proton environments.
Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal (a singlet) in the aromatic region of the spectrum. The electron-withdrawing nature of the two chlorine atoms and the trifluoroethoxy group would deshield these protons, placing their chemical shift downfield, likely in the range of 6.5-7.0 ppm.
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature, but can be expected in the range of 3.5-4.5 ppm.
Methylene (B1212753) Protons (-OCH₂CF₃): The two protons of the methylene group are adjacent to both an oxygen atom and a trifluoromethyl group. The electronegativity of these groups would cause a significant downfield shift. This signal is expected to appear as a quartet due to coupling with the three neighboring fluorine atoms (J-coupling), likely in the 4.0-4.5 ppm range.
Carbon (¹³C) NMR: The molecule's symmetry would result in six distinct signals in the ¹³C NMR spectrum.
Aromatic Carbons: Four signals are expected for the aromatic ring. C1 (bearing the NH₂ group) and C4 (bearing the OCH₂CF₃ group) will be distinct. C3 and C5 (bearing Cl atoms) will be equivalent, as will C2 and C6. The chemical shifts are influenced by the attached substituents. For instance, the carbon attached to the highly electronegative trifluoroethoxy group (C4) would be significantly deshielded.
Aliphatic Carbons: Two signals corresponding to the trifluoroethoxy group are expected. The methylene carbon (-OCH₂) will be coupled to the fluorine atoms, appearing as a quartet. The trifluoromethyl carbon (-CF₃) will also be a quartet due to one-bond coupling with the three fluorine atoms and will be found at the downfield end of the aliphatic region.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2, H-6 | 6.5 - 7.0 | Singlet (s) | C-1 | 145 - 150 | Singlet |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | C-2, C-6 | 115 - 120 | Singlet |
| -OCH₂CF₃ | 4.0 - 4.5 | Quartet (q) | C-3, C-5 | 134 - 138 | Singlet |
| C-4 | 140 - 145 | Singlet | |||
| -OCH₂CF₃ | 65 - 70 | Quartet (q) | |||
| -OCH₂CF₃ | 120 - 125 | Quartet (q) |
Fluorine (¹⁹F) NMR for Trifluoroethoxy Group Characterization
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. google.com The trifluoromethyl (-CF₃) group in the target molecule would produce a single, distinct signal in the ¹⁹F NMR spectrum. This signal is expected to appear as a triplet, due to coupling with the two protons of the adjacent methylene (-CH₂-) group. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the trifluoroethoxy group.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, a COSY spectrum would be expected to show a cross-peak between the methylene protons (-OCH₂) and the fluorine atoms of the trifluoromethyl group, confirming their proximity. No other cross-peaks would be anticipated due to the isolation of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would definitively link the proton signals to their attached carbon atoms. It would show a correlation peak between the aromatic proton signal and its corresponding carbon signal (C2/C6), as well as a correlation between the methylene proton quartet and the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. Key expected correlations would include:
The aromatic protons (H2/H6) correlating to the carbons at C1, C3/C5, and C4.
The methylene protons (-OCH₂) correlating to the trifluoromethyl carbon (-CF₃) and the aromatic carbon at C4.
The amine protons (-NH₂) correlating to the aromatic carbons at C1 and C2/C6.
These 2D experiments, used in concert, would provide incontrovertible evidence for the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and skeletal vibrations within a molecule. The IR and Raman spectra are often complementary and together offer a comprehensive vibrational profile.
Identification of Key Functional Groups
The IR and Raman spectra of this compound would be dominated by absorptions characteristic of its functional groups. Based on data from similar aniline (B41778) derivatives, the following key vibrational modes would be expected:
N-H Vibrations: The primary amine group (-NH₂) would give rise to two distinct stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. An N-H bending (scissoring) vibration would be expected near 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹.
C-F Vibrations: The C-F bonds of the trifluoromethyl group are strong and produce intense IR absorptions. Strong stretching bands are expected in the 1100-1300 cm⁻¹ region.
C-O Ether Linkage: The C-O-C stretching of the ether linkage would result in a strong band, typically in the 1050-1250 cm⁻¹ range.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring would produce a series of bands in the 1450-1600 cm⁻¹ region.
C-Cl Vibrations: The C-Cl stretching vibrations would appear as strong bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium |
| Stretch | Aromatic C-H | 3000 - 3100 | Medium-Weak |
| Stretch | Aliphatic C-H | 2850 - 3000 | Medium |
| Scissoring | -NH₂ | 1600 - 1650 | Medium-Strong |
| Stretch | Aromatic C=C | 1450 - 1600 | Medium-Strong |
| Stretch | C-F | 1100 - 1300 | Strong |
| Stretch | C-O-C | 1050 - 1250 | Strong |
| Stretch | C-Cl | 600 - 800 | Strong |
Conformational Analysis from Vibrational Modes
The vibrational spectra can also offer insights into the molecule's conformation, particularly concerning the orientation of the trifluoroethoxy group relative to the aromatic ring. Rotational isomers (conformers) can sometimes be identified by the presence of specific bands in the low-frequency region of the Raman or far-IR spectrum. The planarity of the amino group with respect to the phenyl ring can also influence the vibrational frequencies. A detailed analysis, typically supported by computational calculations (like Density Functional Theory), would be necessary to assign specific vibrational modes to different conformational states.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Determination of Electronic Transitions and Chromophores
The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within the substituted aniline chromophore. The aniline moiety, which consists of a benzene ring bonded to an amino group (-NH₂), is a classic chromophore that gives rise to characteristic absorption bands in the ultraviolet region.
The primary electronic transitions expected for this molecule are π → π* and n → π*. researchgate.netshu.ac.uk
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For aniline derivatives, these are typically observed as intense absorption bands. researchgate.net The presence of substituents on the benzene ring—namely the two chlorine atoms, the amino group, and the trifluoroethoxy group—influences the energy of these transitions. The amino and ether groups act as auxochromes, donating electron density to the ring and typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk
The combination of the electron-donating amino and alkoxy groups with the electron-withdrawing chloro groups creates a complex electronic environment. It is anticipated that the primary π → π* absorption bands for this compound would appear in the 240-300 nm range, a region common for substituted anilines. researchgate.netcapes.gov.br
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism describes the shift in the position of a UV-Vis absorption band as the polarity of the solvent is changed. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org Aniline derivatives are known to exhibit solvatochromism due to changes in their dipole moment upon electronic excitation. acs.orgnih.govlokadrusti.org
For this compound, it is predicted that the molecule would exhibit positive solvatochromism . This means a bathochromic (red) shift would be observed as the solvent polarity increases.
The rationale for this prediction is as follows:
The ground state of the molecule possesses a significant dipole moment due to the various polar substituents.
Upon π → π* electronic transition, there is typically an increase in charge separation, leading to a more polar excited state.
Polar solvents will stabilize this more polar excited state to a greater extent than the ground state.
This enhanced stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. wikipedia.org
Therefore, when transitioning from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) or water, the λₘₐₓ of the primary absorption bands for this compound is expected to shift to longer wavelengths.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₈H₅Cl₂F₃NO), the following characteristics are expected in its electron ionization (EI) mass spectrum.
Molecular Ion (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the isotopic cluster characteristic of a molecule containing two chlorine atoms. Due to the natural abundances of ³⁵Cl and ³⁷Cl, a pattern of peaks at M⁺, [M+2]⁺, and [M+4]⁺ would appear in an approximate ratio of 9:6:1.
Predicted Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, guided by the stability of the resulting ions and neutral losses. Common fragmentation patterns for aromatic amines, ethers, and halogenated compounds provide a basis for these predictions. miamioh.edulibretexts.orglibretexts.org
A plausible fragmentation scheme is outlined below:
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
| M⁺ | - | Molecular Ion with characteristic Cl₂ isotopic pattern. |
| M-82 | •CF₂CHO | α-cleavage at the ether linkage with rearrangement. |
| M-99 | •OCH₂CF₃ | Cleavage of the ether bond (C-O), losing the trifluoroethoxy radical. |
| M-100 | HOCH₂CF₃ | Cleavage of the ether bond with hydrogen transfer. |
| [M-99]-28 | •OCH₂CF₃, then CO | Subsequent loss of carbon monoxide from the resulting phenoxy radical cation. |
| 77 | C₆H₅NCl₂F₃O | Loss of the aniline ring to form the phenyl cation (less common). |
| [M-1]-27 | H•, then HCN | Loss of a hydrogen atom followed by the characteristic expulsion of hydrogen cyanide from the aniline ring. miamioh.edu |
This table represents predicted pathways. Actual fragmentation would require experimental verification.
X-ray Crystallography for Solid-State Structural Determination
Although no public crystal structure is available for this compound, its solid-state structure can be hypothesized based on known intermolecular interactions common to similar molecules. nih.govias.ac.in
Crystal Packing and Intermolecular Interactions
The crystal packing would be dominated by a network of weak intermolecular forces to achieve maximum packing efficiency. The key potential interactions include:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the ether oxygen and the amino nitrogen itself can act as acceptors. This could lead to the formation of N-H···O or N-H···N hydrogen bonds, potentially forming chains or dimeric motifs.
Halogen Bonding: The chlorine atoms are capable of forming halogen bonds (C-Cl···X), where X is a Lewis base such as the oxygen or nitrogen atom of a neighboring molecule. Type II Cl···Cl interactions, where the atoms are oriented in a side-to-side manner, are also possible and common in chlorobenzene (B131634) derivatives. mjcce.org.mk
π-π Stacking: The electron-rich aromatic rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are a major contributor to the stability of crystal lattices in aromatic compounds. nih.gov
C-H···π Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the π-system of an adjacent ring. mjcce.org.mk
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H | O (ether), N (amine) | Formation of primary structural motifs (chains, dimers). |
| Halogen Bond | C-Cl | O, N, Cl | Directional interactions contributing to lattice stability. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizing parallel packing of molecules. |
| C-H···π Interaction | C-H (Aromatic) | Aromatic Ring | Assisting in the formation of 3D networks. |
Conformational Preferences in the Crystalline State
In the solid state, the molecule will adopt a low-energy conformation that optimizes both intramolecular stability and intermolecular packing forces.
Aniline Moiety: The C-N bond and the aromatic ring are expected to be largely coplanar to maximize electronic conjugation.
Trifluoroethoxy Group: The conformation of the -O-CH₂-CF₃ side chain is flexible, primarily defined by the torsion angles around the C(aryl)-O and O-CH₂ bonds. Analysis of similar phenoxyethane structures suggests that conformations can range from synclinal to antiperiplanar. researchgate.net The presence of bulky chlorine atoms adjacent to the ether linkage will create steric hindrance, likely forcing the C-O-C plane to be twisted significantly out of the plane of the aromatic ring to minimize steric repulsion. This non-planar conformation would be a defining structural feature.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Reactivity of the Aromatic Amine Functionality
The reactivity of 3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline is significantly influenced by the electronic properties of its substituents. The aromatic amine functionality, in particular, plays a crucial role in the molecule's chemical behavior.
The nitrogen atom of the aniline (B41778) group possesses a lone pair of electrons, rendering it nucleophilic. However, the nucleophilicity of this nitrogen is modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the two chlorine atoms and the trifluoroethoxy group are all electron-withdrawing. These groups decrease the electron density on the aromatic ring and, by extension, on the nitrogen atom. This reduction in electron density makes the aniline nitrogen less nucleophilic compared to unsubstituted aniline.
The electron-withdrawing nature of these substituents can be attributed to their inductive (-I) and, in some cases, resonance (-R) effects. Chlorine atoms are known to be weakly deactivating due to a dominant -I effect over their +M (mesomeric) effect. quora.comquora.com Similarly, the trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. minia.edu.egwikipedia.org
This decreased nucleophilicity has implications for reactions involving the aniline nitrogen, such as in the synthesis of Rilpivirine, an anti-HIV drug. nih.govresearchgate.nettandfonline.com The nitrogen's ability to attack an electrophilic center is diminished, which may necessitate more forcing reaction conditions or the use of catalysts to achieve desired transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the reduced nucleophilicity of the aniline can be a limiting factor. nih.gov
Table 1: Comparison of Substituent Effects on Aniline Basicity
| Substituent | Electronic Effect | Effect on Basicity |
|---|---|---|
| -NH2 (Aniline) | Electron-donating (+M > -I) | Increases |
| -CH3 | Electron-donating (+I) | Increases |
| -Cl | Electron-withdrawing (-I > +M) | Decreases |
| -OCH2CF3 | Strongly electron-withdrawing (-I) | Decreases |
| -NO2 | Strongly electron-withdrawing (-I, -M) | Strongly decreases |
The substituents on the benzene (B151609) ring not only affect the rate of electrophilic aromatic substitution (EAS) but also direct the position of the incoming electrophile. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). libretexts.orgchemistrysteps.com However, in this compound, the directing influence of the amino group is significantly altered by the other substituents.
The two chlorine atoms are deactivating but ortho-, para-directing. quora.comquora.com The trifluoroethoxy group is strongly deactivating and meta-directing due to its strong electron-withdrawing inductive effect. minia.edu.egwikipedia.org The interplay of these directing effects determines the regioselectivity of EAS reactions.
Reactivity Pertaining to the Trifluoroethoxy Moiety
The trifluoroethoxy group is a key feature of this molecule, imparting specific properties and reactivity.
The carbon-oxygen bond in ethers is generally stable and requires harsh conditions, such as strong acids (HBr or HI), to be cleaved. wikipedia.orgmasterorganicchemistry.comlibretexts.org The trifluoroethoxy group in this compound is expected to be relatively stable under many reaction conditions. The presence of the electron-withdrawing trifluoromethyl group can further influence the stability of the ether linkage. Studies on the stability of trifluoromethoxy and related groups on arenes indicate a high degree of stability under both acidic and basic conditions. rsc.org
Cleavage of the C-O bond in aryl ethers typically proceeds via protonation of the ether oxygen followed by nucleophilic attack. mdma.ch In this case, the electron-withdrawing nature of the aromatic ring and the trifluoromethyl group would likely make protonation of the ether oxygen more difficult, thus increasing its stability towards cleavage.
Influence of Chlorine Substituents on Aromatic Reactivity
The two chlorine atoms at positions 3 and 5 have a profound effect on the reactivity of the aromatic ring. Halogens are unique in their influence on electrophilic aromatic substitution as they are deactivating yet ortho-, para-directing. quora.comquora.com
The deactivating nature stems from their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. numberanalytics.combrainly.in The ortho-, para-directing ability is due to their weaker electron-donating resonance effect (+M), where a lone pair of electrons on the chlorine can be delocalized into the ring, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.
In this compound, the two chlorine atoms significantly deactivate the ring towards electrophilic aromatic substitution. Their presence, in conjunction with the strongly deactivating trifluoroethoxy group, makes the aromatic ring electron-poor and thus much less reactive than aniline or even chlorobenzene (B131634). quora.comquora.com This deactivation is a critical factor to consider when designing synthetic routes involving this compound.
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -NH2 | Strongly Activating | Ortho, Para |
| -Cl | Weakly Deactivating | Ortho, Para |
| -OCH2CF3 | Strongly Deactivating | Meta |
Table of Compounds Mentioned
Electron-Withdrawing Effects
The chemical reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of its substituents. The aniline ring is substituted with two chlorine atoms and a 2,2,2-trifluoroethoxy group. Both chlorine atoms exert a strong inductive electron-withdrawing effect (-I) and a weaker resonance donating effect (+R). The 2,2,2-trifluoroethoxy group is also powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms.
These electron-withdrawing groups have several key impacts on the molecule's reactivity:
Reduced Basicity of the Amino Group: The primary amino (-NH₂) group is a key reactive site. The electron-withdrawing substituents pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This significantly reduces the basicity of the aniline compared to unsubstituted aniline.
Deactivation of the Aromatic Ring: The substituents deactivate the benzene ring towards electrophilic aromatic substitution reactions. The reduced electron density in the ring makes it less susceptible to attack by electrophiles.
Directing Effects: In potential electrophilic substitution reactions, the amino group is a strong ortho-, para-director. However, the para position is blocked by the trifluoroethoxy group. The strong deactivating nature of the chlorine and trifluoroethoxy groups makes further substitution difficult.
The presence of electron-withdrawing groups like chloro- and trifluoromethyl substituents on anilines is known to decrease their reactivity in condensation and cyclization reactions. sciforum.net For instance, anilines with electron-donating groups undergo these reactions in excellent yields, while less reactive anilines with halogen substituents require more specialized reaction conditions. sciforum.net This general principle suggests that this compound would exhibit lower reactivity in reactions involving nucleophilic attack by the amino group, such as acylation or condensation, compared to electron-rich anilines. sciforum.net Kinetic studies on similar electron-deficient systems, like the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines, show that electron-withdrawing groups on the aniline ring slow down the rate of nucleophilic substitution. researchgate.net
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -Cl | 3, 5 | Strongly Inductive Withdrawing (-I), Weakly Resonance Donating (+R) | Decreases ring electron density and nitrogen basicity. |
| -OCH₂CF₃ | 4 | Strongly Inductive Withdrawing (-I) | Significantly decreases ring electron density and nitrogen basicity. |
| -NH₂ | 1 | Strongly Resonance Donating (+R), Weakly Inductive Withdrawing (-I) | Activates ortho positions, but overall effect is diminished by other substituents. |
Steric Hindrance Considerations
Steric hindrance plays a crucial role in determining the regioselectivity and rate of chemical reactions. In this compound, the primary reactive center is the amino group. The positions ortho to the amino group (positions 2 and 6) are unsubstituted, which generally allows for easier access by reagents compared to anilines with bulky ortho substituents.
The shielding properties of substituents on an aniline ring can be evaluated both theoretically and experimentally. nih.govresearchgate.net The dissymmetric nature of the substitution pattern in this compound means that the steric environment is not uniform around the ring. The trifluoroethoxy group at the para position is relatively large and could influence the solvation shell around the molecule, indirectly affecting the accessibility of the amino group. In reactions where the transition state involves significant geometric changes, such as the formation of a tetrahedral intermediate at the nitrogen atom, the steric bulk of the meta-chlorine atoms could become a more significant factor. rsc.org
Photochemical Reactivity and Degradation Pathways
Investigation of Photodecomposition Mechanisms
The photochemical degradation of halogenated anilines is an area of significant environmental research. The mechanism of photodecomposition for compounds like this compound is expected to proceed via pathways observed for other chloroanilines. researchgate.netresearchgate.net A primary requirement for photodecomposition is the absorption of light, typically at wavelengths above 300 nm for environmental relevance. nih.gov
One common mechanism involves photocatalysis, often using semiconductors like titanium dioxide (TiO₂). researchgate.net The process is initiated by the absorption of photons by the photocatalyst, which generates electron-hole pairs (e⁻/h⁺). These charge carriers can then initiate redox reactions with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). researchgate.net
The proposed mechanism for the photodegradation of anilines in the presence of a photocatalyst involves the following key steps:
Adsorption: The aniline molecule adsorbs onto the surface of the photocatalyst.
Generation of ROS: UV irradiation of the photocatalyst generates e⁻/h⁺ pairs, leading to the formation of •OH and other reactive species.
Oxidative Attack: The highly reactive •OH radicals attack the aniline molecule. This can occur at the aromatic ring, leading to hydroxylation, or at the amino group. researchgate.net
Intermediate Formation: The initial attack leads to the formation of various transient intermediates.
Ring Cleavage and Mineralization: Subsequent oxidation steps can lead to the cleavage of the aromatic ring and, ultimately, to the mineralization of the organic compound into CO₂, H₂O, and inorganic ions (e.g., Cl⁻).
Studies on the photodegradation of 2-chloroaniline (B154045) and 2,6-dichloroaniline (B118687) have shown that the reaction often follows pseudo-first-order kinetics. researchgate.net The efficiency of degradation is influenced by factors such as the type of photocatalyst, pH, and the concentration of the substrate and catalyst. researchgate.net
Identification of Photoproducts
The identification of photoproducts is crucial for understanding the complete degradation pathway. For chloroanilines, biodegradation and photodegradation often proceed via initial ring hydroxylation. wikipedia.org Based on studies of related compounds, the photodecomposition of this compound is expected to yield a variety of intermediate products before complete mineralization.
In a study on the photodecomposition of a structurally similar amino alcohol, the process resulted in the cleavage of the molecule, yielding 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) as one of the products. nih.gov This suggests that cleavage of bonds attached to the aniline nitrogen is a possible degradation pathway.
Potential photoproducts for this compound could include:
Hydroxylated derivatives: Attack by hydroxyl radicals could lead to the formation of various chlorohydroxylated aniline derivatives.
Dehalogenation products: Reductive or oxidative removal of one or both chlorine atoms.
Ether cleavage products: Scission of the ether bond could lead to the formation of 3,5-dichloro-4-hydroxyaniline (a dichlorinated aminophenol).
Oxidized amino group products: The amino group could be oxidized to a nitroso or nitro group.
Ring-opened products: Further degradation would lead to smaller aliphatic acids and eventually mineralization.
The exact nature and distribution of these products would depend on the specific reaction conditions, such as the wavelength of light, the presence and type of photocatalyst, and the reaction medium.
Oxidative and Reductive Transformation Pathways
The transformation of this compound in the environment or in targeted chemical processes can occur through both oxidative and reductive pathways.
Oxidative Pathways: As detailed in the photochemical reactivity section, photocatalytic oxidation is a major transformation pathway. researchgate.netresearchgate.net This process is driven by powerful oxidizing agents like hydroxyl radicals, which are non-selective and can attack multiple sites on the molecule. The oxidation can lead to the hydroxylation of the aromatic ring, oxidation of the amino group, and eventual ring cleavage. The presence of two chlorine atoms and a trifluoroethoxy group makes the ring electron-deficient, which can influence the sites of oxidative attack compared to unsubstituted aniline.
Reductive Pathways: Reductive transformations are also possible under specific conditions. For example, the hydrogenation of nitroarenes is a common method to produce anilines. wikipedia.org While the target compound is already an aniline, the chlorinated aromatic ring can potentially undergo reductive dehalogenation. This process involves the replacement of a chlorine atom with a hydrogen atom and can occur under anaerobic conditions or in the presence of specific catalysts. The complete reductive dehalogenation would yield 4-(2,2,2-trifluoroethoxy)aniline. The amino group itself is generally stable to reduction, but the C-Cl bonds can be cleaved under reducing environments.
Computational and Theoretical Chemistry Studies of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Electronic Structure and Geometry Optimization via Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. arxiv.org Such calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which has been shown to provide reliable results for halogenated anilines. asianpubs.orgresearchgate.net
Geometry optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface. For 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline, the geometry is influenced by the electronic and steric effects of its various substituents on the aniline (B41778) core.
The amino (-NH2) group is a well-known electron-donating group, while the two chlorine atoms and the 2,2,2-trifluoroethoxy group are strongly electron-withdrawing. Electron-withdrawing substituents, particularly at the para position relative to the amino group, can favor a more planar geometry by enhancing delocalization of the nitrogen lone pair into the phenyl ring. This would be expected to shorten the C-N bond length compared to unsubstituted aniline. Conversely, the steric bulk of the substituents may introduce distortions from ideal planarity. The predicted geometric parameters for the molecule, based on typical values for substituted anilines, are presented below. materialsciencejournal.orgjournaleras.com
Table 1: Expected Geometric Parameters for this compound Note: These are representative values based on DFT studies of analogous compounds, as specific literature for the title compound is unavailable.
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| C-N | ~1.39 - 1.41 |
| C-Cl | ~1.73 - 1.75 |
| C-O | ~1.36 - 1.38 |
| N-H | ~1.01 - 1.02 |
| Bond Angles (°) | |
| C-C-N | ~120 - 122 |
| C-C-Cl | ~119 - 121 |
| H-N-H | ~112 - 114 |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of vibrational modes to specific molecular motions. materialsciencejournal.org Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore corrected using a scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. asianpubs.orguni-rostock.de
The vibrational spectrum of this compound would be characterized by modes associated with its functional groups. Key expected frequencies include the symmetric and asymmetric N-H stretching of the amino group, aromatic C-H stretching, C-C ring stretching, and vibrations corresponding to the C-Cl and C-O-C linkages, as well as the prominent C-F stretches from the trifluoromethyl group. asianpubs.orgmaterialsciencejournal.orgsphinxsai.com
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are illustrative values based on DFT studies of substituted anilines. Experimental verification is required.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3450 - 3550 |
| N-H Symmetric Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3050 - 3150 |
| N-H Scissoring (Bending) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1350 |
| C-N Stretch | 1250 - 1340 |
| C-Cl Stretch | 600 - 800 |
Analysis of Electronic Properties
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO is likely distributed over the aromatic ring, with significant contributions from the electron-withdrawing chloro and trifluoroethoxy substituents. These strong electron-withdrawing groups would lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap compared to unsubstituted aniline, suggesting a higher reactivity. thaiscience.infonih.gov
Table 3: Representative FMO Energies and HOMO-LUMO Gap Note: Values are illustrative, based on principles from studies of related dichloro- and trifluoromethyl-substituted aromatic compounds. researchgate.netresearchgate.netsemanticscholar.org
| Parameter | Expected Energy (eV) |
|---|---|
| EHOMO | ~ -6.5 to -6.0 |
| ELUMO | ~ -1.8 to -1.3 |
| ΔE (HOMO-LUMO Gap) | ~ 4.2 to 4.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.net The map is colored according to electrostatic potential: red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). journaleras.comthaiscience.info
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be located around the nitrogen atom of the amino group and the oxygen of the ethoxy group, due to their lone pairs of electrons. These sites are the most likely to be attacked by electrophiles. thaiscience.info The hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as sites for hydrogen bonding. nih.gov The chlorine atoms may also feature a region of positive potential along the C-Cl axis, known as a σ-hole, making them potential halogen bond donors. nih.govrsc.org The highly electronegative fluorine atoms will create a significant electron-deficient region around the -CF3 group.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and intramolecular charge transfer (ICT). materialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals, such as lone pairs and bonding orbitals, to unoccupied non-Lewis-type (acceptor) orbitals, like antibonding (σ* or π*) orbitals. wikipedia.orgrsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org
For this compound, significant hyperconjugative interactions are expected. The most prominent would be the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the phenyl ring (LP(N) → π*(C-C)). This interaction is characteristic of anilines and contributes to the stability of the molecule. Other notable interactions would include delocalization from the lone pairs of the oxygen and chlorine atoms into adjacent antibonding orbitals. These interactions stabilize the molecule and influence its electronic properties and reactivity.
Table 4: Major Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but chemically reasonable interactions and energies based on NBO analyses of similar substituted anilines. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Expected E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (Cring-Cring) | 30 - 50 |
| LP (O) | σ* (Cring-CCF3) | 5 - 15 |
| LP (Cl) | σ* (Cring-Cring) | 2 - 5 |
Investigation of Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials in photonics and optoelectronics. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT) or Hartree-Fock methods, to determine key parameters such as the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters quantify how a molecule's charge distribution responds to an external electric field, which is the basis for NLO phenomena.
For a molecule like this compound, a computational NLO study would typically involve:
Optimization of the molecular geometry.
Calculation of electronic properties in the ground state.
Computation of hyperpolarizabilities using methods like Time-Dependent DFT (TD-DFT).
The presence of electron-withdrawing groups (dichloro and trifluoroethoxy) and an electron-donating group (aniline) suggests potential for NLO activity due to intramolecular charge transfer. However, a specific search for published research did not yield any studies that have calculated or experimentally measured the NLO properties of this compound. General studies on other halogenated anilines have shown that halogen substitution can influence NLO properties, but direct data for the title compound is absent. ccsenet.orgresearchgate.netdntb.gov.ua
Table 1: Hypothetical Data Table for NLO Properties
As no specific data could be found, this table is presented as an example of how such data would be typically reported. The values are not based on actual calculations for the compound.
| Parameter | Symbol | Calculated Value (a.u.) | Method/Basis Set |
| Dipole Moment | μ | Data not available | Data not available |
| Mean Polarizability | <α> | Data not available | Data not available |
| First Hyperpolarizability | β | Data not available | Data not available |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For this compound, this would involve studying the rotation around the C-O (ether) and C-N (aniline) bonds. A Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is the standard computational approach. This analysis helps in understanding the molecule's flexibility, preferred shapes, and how its conformation might influence its chemical and physical properties.
Key aspects of a conformational analysis for this molecule would include:
Identifying low-energy conformers.
Calculating the relative energies and populations of these conformers at a given temperature.
Determining the rotational barriers between conformers.
Despite the importance of conformational preferences, especially for substituted anilines where the orientation of the amino group and other substituents affects reactivity and intermolecular interactions, no specific studies detailing the conformational analysis or potential energy surfaces of this compound have been found in the scientific literature. Studies on other fluorinated alkanes and substituted anilines demonstrate the methodologies that would be applied. beilstein-journals.orgnih.govsemanticscholar.org
Theoretical Prediction of Chemical Reactivity Descriptors
Commonly calculated reactivity descriptors include:
Ionization Potential (IP) and Electron Affinity (EA) .
Chemical Hardness (η) and Softness (S) .
Electronegativity (χ) .
Electrophilicity Index (ω) .
Fukui Functions , which identify the most reactive sites within the molecule.
While the reactivity of substituted anilines is a broad area of research, specific theoretical predictions of these descriptors for this compound are not available in published works. researchgate.netresearchgate.netnih.gov General principles suggest that the chlorine and trifluoroethoxy groups would act as electron-withdrawing groups, influencing the electron density on the aniline ring and the nitrogen atom, thereby modulating its reactivity.
Table 2: Representative Chemical Reactivity Descriptors
This table illustrates the typical format for reporting such data. No published values for this compound were found.
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap | ΔE = ELUMO - EHOMO | Data not available |
| Ionization Potential | IP ≈ -EHOMO | Data not available |
| Electron Affinity | EA ≈ -ELUMO | Data not available |
| Chemical Hardness | η = (IP - EA) / 2 | Data not available |
| Electronegativity | χ = (IP + EA) / 2 | Data not available |
| Electrophilicity Index | ω = χ² / (2η) | Data not available |
Quantum Chemical Methods for Intermolecular Interactions
The study of intermolecular interactions is fundamental to understanding the properties of materials in the condensed phase, such as their crystal structure and solubility. For this compound, quantum chemical methods could be employed to investigate various non-covalent interactions, including:
Hydrogen bonding : involving the N-H group of the aniline.
Halogen bonding : involving the chlorine atoms.
π-π stacking : between the aromatic rings.
van der Waals forces .
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using high-level ab initio methods (like coupled cluster) on molecular dimers can provide detailed information about the geometry and energy of these interactions. The Natural Bond Orbital (NBO) analysis is another tool used to understand charge transfer in the formation of these bonds.
A search for specific studies applying these methods to this compound did not yield any results. Research on perhalogenated anilines and other systems demonstrates the potential for these molecules to act as donors for both hydrogen and halogen bonds, but specific interaction energies and geometries for the title compound have not been reported. nih.govbohrium.com
Structure Activity Relationship Sar Investigations of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline and Its Analogues
Impact of Halogen Substitution Patterns on Chemical and Biological Interactions
The number, position, and nature of halogen substituents on an aromatic ring can dramatically alter a compound's physicochemical properties and, consequently, its biological activity. Halogen atoms influence electron distribution, lipophilicity, and metabolic stability, and can participate in specific, non-covalent interactions such as halogen bonding. researchgate.net
In studies of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, the halogen substitution on the aniline (B41778) ring was found to be a critical determinant of potency. researchgate.net While halogen substitution did not cause significant changes to the three-dimensional conformation of the inhibitors, it did lead to noticeable alterations in electronic properties, such as the dipole moment, which impacts interactions within the EGFR binding site. researchgate.netmdpi.com A systematic replacement of the substituent at the 3-position of the aniline ring demonstrated a clear trend in inhibitory activity. The bromine-substituted analogue emerged as the most potent inhibitor, significantly more active than the fluorine, chlorine, iodine, and unsubstituted versions. researchgate.net This highlights that the specific nature and electronic properties of the halogen are crucial for optimizing ligand-target interactions. researchgate.netmdpi.com
Similarly, research on a scaffold containing a 3,5-dichloroaniline (B42879) moiety as a peroxisome proliferator-activated receptor γ (PPARγ) partial agonist found that electron-withdrawing substitutions on other aromatic rings within the molecule, such as fluorine, bromine, and chlorine, resulted in stronger biological activity. mdpi.com This suggests that the electronic effects of halogenation are a key factor in modulating the function of molecules containing a dichlorinated aniline core. Further studies on N-substituted quinone imines have shown that compounds with a greater number of chlorine atoms tend to exhibit higher insecticidal, fungicidal, and herbicidal activity, reinforcing the principle that the extent and pattern of halogenation are directly linked to biological outcomes. nih.gov
| Substituent (X) at 3'-Anilino Position | IC₅₀ (nM) |
|---|---|
| Hydrogen | 29 |
| Fluorine | 3.8 |
| Chlorine | 0.31 |
| Bromine | 0.025 |
| Iodine | 0.89 |
Role of the Trifluoroethoxy Group in Modulating Molecular Recognition and Activity
Fluorinated groups are a cornerstone of modern medicinal chemistry, utilized to fine-tune the properties of drug candidates. mdpi.com The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) in particular is increasingly found in biologically active compounds due to its unique combination of properties. researchgate.net It is recognized for conferring notable metabolic stability and possessing moderate lipophilicity. researchgate.net The trifluoroethyl group can serve as a bioisostere for an ethyl or ethoxy group, providing a strategic option for chemists to modify a molecule while retaining some structural similarity. rsc.org
Elucidation of the Aniline Moiety's Contribution to Molecular Function
The aniline moiety, consisting of an amino group attached to a benzene (B151609) ring, is a versatile and common feature in drug candidates. bohrium.comnih.gov Its structural properties allow it to serve as a scaffold and to participate directly in interactions with biological targets. bohrium.com One of the most critical contributions of the aniline group to molecular function is its ability to act as a hydrogen bond donor via the amino (–NH₂) group. nih.gov Analysis of protein-ligand crystal structures reveals that N-H donors on aromatic amines are among the most common functional groups involved in forming crucial hydrogen bonds with protein targets. nih.gov
While the aniline scaffold is beneficial for establishing interactions, it can also present challenges, such as metabolic instability or potential toxicity. bohrium.com Therefore, the broader chemical context of the aniline ring is vital. Modifications to the ring, such as the halogenation seen in 3,5-dichloroaniline, are often explored to modulate these properties, enhancing metabolic stability or altering receptor selectivity to reduce off-target effects. bohrium.com The ability of the aniline group to engage in hydrogen bonding is a key element of its molecular function, often providing the critical anchor point for a ligand to its biological target. nih.gov
Systematic Modifications and Their Effects on Ligand-Target Interactions
Systematic modification of a lead compound is a fundamental process in medicinal chemistry to probe the SAR and optimize activity. A study of analogues of INT131, a PPARγ modulator containing a 3,5-dichloroaniline core, provides a clear example of this process. mdpi.com Researchers synthesized a series of 14 analogues to identify which parts of the scaffold were key to its transcriptional potency. mdpi.com
The study revealed several critical insights. It was found that the sulfonamide linker connecting the aniline to another part of the molecule was essential for activity. mdpi.com Systematic substitutions on a separate benzene ring (Ring A) showed that electron-withdrawing groups, such as halogens, were associated with higher transcriptional activity. mdpi.com Conversely, substituting this ring with electron-donating methyl groups led to diminished activity. mdpi.com Furthermore, modifications to the size and type of Ring A, for instance by replacing the benzene ring with a larger naphthalene (B1677914) moiety, resulted in very low potency, suggesting that a six-membered aromatic ring is optimal for activity at that position. mdpi.com These systematic changes and their corresponding effects on biological activity, measured by EC₅₀ values, allow for a detailed mapping of the ligand's interaction with its target.
| Compound Modification (Relative to INT131) | Ring A Substitution | EC₅₀ (nM) |
|---|---|---|
| INT131 (Parent) | 2,4-dichloro | 63 |
| Analogue 2 | 4-fluoro | 32 |
| Analogue 3 | 4-chloro | 34 |
| Analogue 4 | 4-bromo | 27 |
| Analogue 12 | Naphthalene (fused ring) | 4289 |
| Analogue 14 | 2,4,6-trimethyl | 206 |
Comparative SAR Studies with Other Chlorinated and Fluorinated Anilines
Comparing the SAR of different halogenated anilines provides valuable context for understanding the specific properties of the 3,5-dichloro pattern. For example, studies on 3,4-dichloroaniline (B118046) (DCA) have explored its environmental toxicology, where its interactions with nanomaterials can lead to additive, antagonistic, or synergistic effects. researchgate.net While the biological endpoint is different, it underscores that the specific placement of chlorine atoms (3,4- vs. 3,5-) dictates the molecule's interaction profile.
In the context of enzyme inhibitors, the comparison is more direct. As noted previously, in a series of 4-anilinoquinazoline (B1210976) EGFR inhibitors, a single chlorine at the 3-position of the aniline ring conferred high potency (IC₅₀ = 0.31 nM). researchgate.net This can be contrasted with the 3,5-dichloro substitution pattern often used in other scaffolds, such as the PPARγ modulator INT131, where the dichlorination is a core feature of a highly active compound. mdpi.com The choice between a mono- or di-substituted aniline ring depends entirely on the topology and electronic requirements of the target's binding site.
Furthermore, comparisons between chlorinated and fluorinated anilines often reveal differences in both potency and physicochemical properties. Fluorine, being smaller and more electronegative than chlorine, can have distinct effects. nih.gov However, as seen in the EGFR inhibitor series, chlorine at the 3-position was more potent than fluorine at the same position (IC₅₀ of 0.31 nM for Cl vs. 3.8 nM for F). researchgate.net This again emphasizes that the optimal halogen and substitution pattern are highly specific to the biological target.
Rational Design Principles Derived from SAR Data
The cumulative SAR data from studies on 3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline and its analogues allow for the derivation of several rational design principles. These principles can guide the future development of molecules targeting a variety of biological systems.
Strategic Halogenation for Potency and Selectivity : The identity and position of halogen atoms are not interchangeable. The choice of chlorine, bromine, or fluorine should be guided by the specific electronic and steric requirements of the target binding site. researchgate.net The 3,5-dichloro pattern provides a metabolically stable scaffold with a defined electronic profile that can be exploited. Furthermore, halogens can be used to form halogen bonds—a type of non-covalent interaction that can enhance binding affinity and selectivity in a manner comparable to hydrogen bonds. researchgate.net
Fluorinated Groups for Enhanced Drug-like Properties : The trifluoroethoxy group is a valuable moiety for improving metabolic stability and modulating lipophilicity. researchgate.net Its incorporation can block sites of metabolism and improve a compound's pharmacokinetic profile. mdpi.com This makes it a strategic choice when designing compounds intended for in vivo applications.
Preservation of Key Hydrogen Bonding Moieties : The aniline N-H group is often a critical hydrogen bond donor. nih.gov Any design strategy must consider the preservation of this group's ability to interact with the target protein. Modifications should be focused on the aniline ring or other parts of the molecule to fine-tune properties without disrupting this primary binding interaction. bohrium.com
By applying these principles, medicinal chemists can more effectively use scaffolds like this compound to design novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Environmental Disposition and Biotransformation Studies of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Environmental Pathways of Chlorinated and Trifluoroethoxy-Substituted Anilines
Chlorinated anilines, as a class of compounds, are introduced into the environment through several primary pathways. These include discharges from industrial manufacturing facilities where they are used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other chemicals. mdpi.com Accidental spills during production, transport, or storage can also lead to direct contamination of soil and water. mdpi.com
Once released, the environmental transport of these compounds is governed by their physicochemical properties. Chlorinated anilines can be released into the atmosphere during industrial processes or through volatilization from contaminated soil and water surfaces. mdpi.comnih.gov In the air, they can be transported over long distances before being deposited back onto land or into water bodies via wet or dry deposition, leading to contamination in areas far from the original source. mdpi.comnih.gov In aquatic systems, their behavior is influenced by factors such as water solubility and their tendency to adsorb to suspended particles and sediments. nih.gov This adsorption can lead to their accumulation in sediments, where they may persist for extended periods. Similarly, in terrestrial environments, their interaction with soil particles, influenced by soil type and organic matter content, dictates their mobility and potential to leach into groundwater. nih.gov
The persistence of these compounds is a significant concern. The halogen substitutions on the aniline (B41778) ring generally increase their stability and resistance to degradation compared to unsubstituted aniline. nih.gov They are often considered persistent in the environment, with the potential for long-term presence in water and soil. nih.gov
Microbial Degradation Mechanisms
The breakdown of halogenated anilines by microorganisms is a key process in their environmental attenuation. The presence of chlorine and fluorine atoms on the aromatic ring makes these compounds generally more resistant to microbial attack than simple aniline. nih.govbesjournal.com However, numerous microorganisms have been identified that can degrade various chlorinated and fluorinated anilines, often utilizing them as a source of carbon, nitrogen, and energy.
A diverse range of bacteria capable of degrading chlorinated anilines has been isolated from contaminated environments such as industrial wastewater and agricultural soils. These microorganisms have developed specific enzymatic machinery to break down these resilient compounds. Research has identified several key genera involved in this process.
For instance, a complex bacterial community consisting of Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, and Actinomycetaceae nocardia has been shown to be effective in degrading o-chloroaniline. besjournal.comnih.govbesjournal.com Strains of Pseudomonas acidovorans have been isolated that can utilize aniline, 3-chloroaniline, and 4-chloroaniline (B138754) as their sole source of carbon and nitrogen. semanticscholar.org Similarly, Moraxella sp. strain G can mineralize several mono-substituted anilines, including 4-fluoroaniline (B128567) and various chloroanilines. nih.govasm.orgasm.org Other important genera in the degradation of chlorinated anilines include Comamonas, Delftia, Aquaspirillum, and Paracoccus. nih.govresearchgate.net Notably, Bacillus megaterium IMT21 has been found to mineralize five different isomers of dichloroaniline, including 3,5-dichloroaniline (B42879). nih.gov
The following table summarizes some of the key microbial strains identified as capable of degrading various chlorinated and fluorinated anilines.
| Microbial Genus/Species | Degraded Compound(s) | Reference(s) |
| Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, Actinomycetaceae nocardia | o-chloroaniline | besjournal.comnih.govbesjournal.com |
| Pseudomonas acidovorans | Aniline, 3-chloroaniline, 4-chloroaniline | semanticscholar.org |
| Moraxella sp. strain G | 4-fluoroaniline, 2-chloroaniline (B154045), 3-chloroaniline, 4-chloroaniline | nih.govasm.orgasm.org |
| Bacillus megaterium IMT21 | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichloroaniline | nih.gov |
| Aquaspirillum itersonii, Paracoccus denitrificans | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline (B118046) | researchgate.net |
| Acinetobacter soli GFJ2 | 4-chloroaniline, 3,4-dichloroaniline | mdpi.com |
| Pseudomonas fluorescens 26-K | 3,4-dichloroaniline, 3,4-difluoroaniline | nih.govresearchgate.netsigmaaldrich.com |
The microbial breakdown of halogenated anilines typically proceeds through a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower pathways. nih.govresearchgate.netmahidol.ac.th The initial and most challenging step often involves an oxidative attack on the aromatic ring.
A common initial step is the conversion of the halogenated aniline to a corresponding halogenated catechol, a reaction catalyzed by dioxygenase enzymes, such as aniline oxygenase. nih.govasm.orgresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aniline ring. nih.gov Following the formation of the catechol intermediate, the aromatic ring is cleaved. This ring-cleavage is a critical step and is typically accomplished by another type of dioxygenase. Depending on the enzyme and the substrate, the cleavage can occur adjacent to the hydroxyl groups (ortho-cleavage, catalyzed by catechol 1,2-dioxygenase) or between them (meta-cleavage, catalyzed by catechol 2,3-dioxygenase). nih.govnih.gov For many chlorinated anilines, degradation proceeds via a modified ortho-cleavage pathway. nih.govasm.orgasm.org
The presence of halogen substituents influences the specificity and efficiency of these enzymes. For instance, the aniline oxygenase from Moraxella sp. strain G shows broad substrate specificity, but its activity decreases with larger substituents on the aniline ring. nih.govasm.org In some degradation pathways, dehalogenation (the removal of chlorine or fluorine atoms) is a crucial step, which can occur either before or after the ring cleavage. mdpi.comnih.govresearchgate.net Other enzymes, such as peroxidases and oxidases, have also been implicated in the transformation of chloroanilines, often leading to the formation of dimers and other condensation products. scite.ai
The study of metabolic intermediates is essential for understanding the degradation pathway and assessing the potential for the formation of toxic byproducts. For many chlorinated anilines, the corresponding chlorocatechols are consistently identified as key metabolites resulting from the initial dioxygenase attack. nih.govasm.orgasm.org
Depending on the specific compound and the microbial strain, other intermediates can be formed. For example, the degradation of 3,4- and 3,5-dichloroaniline by Bacillus megaterium IMT21 proceeds through a dichloroacetanilide intermediate. nih.gov In contrast, other dichloroaniline isomers were found to be degraded via dichloroaminophenol metabolites by the same strain. nih.gov
The ultimate goal of biodegradation is the complete mineralization of the organic pollutant into simple inorganic compounds like carbon dioxide (CO₂), water (H₂O), and mineral halides (Cl⁻, F⁻). Complete mineralization has been demonstrated for several chloroanilines by various microorganisms, including the fungus Phanerochaete chrysosporium. acs.org This process ensures the complete removal of the pollutant and its associated toxicity from the environment. However, incomplete degradation can lead to the accumulation of intermediate metabolites, which may themselves be toxic.
Photodegradation Processes in Aqueous and Atmospheric Environments
In addition to microbial breakdown, photodegradation, or the breakdown of chemicals by light, can be a significant environmental fate process for aromatic amines. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.
The rate of photodegradation of aromatic amines often follows pseudo-first-order kinetics. scispace.comresearchgate.netmdpi.com The efficiency of this process is influenced by a variety of environmental factors.
Several key factors affecting the rate of photolysis include:
Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity of the light source. The specific wavelengths of light are also crucial, as the compound must be able to absorb the light energy to initiate the degradation process.
pH: The pH of the surrounding medium (e.g., water) can significantly affect photodegradation rates. For anilines, pH influences their protonation state, which can alter their light absorption properties and reactivity. scispace.comresearchgate.netscirp.org
Presence of Photosensitizers and Photocatalysts: Natural waters contain dissolved organic matter (DOM) which can act as photosensitizers, absorbing light and producing reactive oxygen species (ROS) like hydroxyl radicals that can degrade pollutants. mdpi.com Similarly, minerals like titanium dioxide (TiO₂) can act as photocatalysts, significantly accelerating degradation upon UV irradiation. scispace.comresearchgate.netmdpi.com
Initial Pollutant Concentration: At low concentrations, the rate of degradation is often proportional to the concentration. However, at higher concentrations, the reaction rate may become independent of the concentration as other factors like light penetration or the availability of reactive species become limiting. scirp.orgmedcraveonline.com
Dissolved Oxygen: Oxygen is often a critical component in photodegradation pathways, as it can react with excited molecules and participate in the formation of ROS, generally enhancing the degradation process. medcraveonline.com
During the photodegradation of chloroanilines, various intermediate products can be formed, including chlorophenols and benzoquinones, before eventual mineralization. mdpi.com The complex structure of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline suggests that its photodegradation would likely involve multiple steps, potentially leading to a variety of transformation products in aqueous and atmospheric environments.
Identification of Photolytic Products
A comprehensive search of scientific literature revealed no specific studies detailing the identification of photolytic products for this compound. The process of photolysis, or photodegradation, involves the breakdown of chemical compounds by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the compound.
While direct data is unavailable for the target compound, studies on structurally related compounds can offer insights into potential transformation pathways. For instance, research on the photodegradation of 4-chloroaniline in the presence of a TiO2 photocatalyst has identified several transformation products. These studies suggest that photolytic degradation of chlorinated anilines can proceed through mechanisms such as hydroxylation, oxidation, and dimerization.
To illustrate the types of products that can be formed during the photolysis of a chlorinated aniline, the following table presents identified photolytic products of 4-chloroaniline from a study on its advanced oxidation. It is crucial to note that these findings for 4-chloroaniline may not be representative of the photolytic behavior of this compound due to differences in their chemical structures, particularly the presence of the trifluoroethoxy group.
Table 1: Identified Photolytic Intermediates of 4-Chloroaniline in a UV/TiO2/H2O2 System
| Intermediate Compound | Chemical Formula |
|---|---|
| 4-Chlorophenol | C6H5ClO |
| Aniline | C6H7N |
| 4-Aminophenol | C6H7NO |
| 4-Chloronitrobenzene | C6H4ClNO2 |
This table is for illustrative purposes only and shows data for a related compound due to the absence of specific data for this compound.
Abiotic Transformation Pathways in Environmental Matrices
There is a lack of specific research on the abiotic transformation pathways of this compound in various environmental matrices such as soil and water. Abiotic transformation refers to the degradation of a chemical substance through non-biological processes. Key abiotic pathways for organic compounds in the environment include hydrolysis and oxidation. Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. Oxidation involves the loss of electrons and can be facilitated by various oxidizing agents present in the environment.
To provide a conceptual framework, the environmental fate of a structurally related compound, 3,5-dichloro-p-anisyl alcohol, has been investigated under anaerobic conditions. This research identified both biotic and abiotic transformation routes. The abiotic pathway involved the dimerization of 3,5-dichloro-4-hydroxybenzyl alcohol, which was formed from the initial compound, leading to bis(3,5-dichloro-4-hydroxyphenyl)methane. researchgate.net This example highlights a potential, though not confirmed, type of abiotic reaction that molecules with similar substitution patterns on the benzene (B151609) ring might undergo.
The following table summarizes the abiotic transformation pathway observed for this related compound. It is important to emphasize that this is an illustrative example, and the abiotic behavior of this compound could be significantly different.
Table 2: Abiotic Transformation of a Related Compound (3,5-dichloro-p-anisyl alcohol)
| Precursor Compound | Transformation Process | Resulting Abiotic Product |
|---|
This table is for illustrative purposes only and shows data for a related compound due to the absence of specific data for this compound.
Environmental Persistence and Mobility Studies
No specific studies on the environmental persistence or mobility of this compound were identified in the available literature. Environmental persistence refers to the length of time a compound remains in the environment before being broken down by chemical or biological processes and is often expressed as a half-life. Mobility describes the potential for a chemical to move through environmental compartments, which is largely influenced by its sorption to soil and sediment particles.
General principles suggest that the persistence of organic compounds can be influenced by the presence of halogens. The carbon-fluorine bond is particularly strong, which can lead to increased resistance to degradation and higher persistence for fluorinated compounds. nih.gov For instance, many per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment. itrcweb.org
The mobility of aniline derivatives in soil is often correlated with the organic matter content of the soil. Studies on 3,4-dichloroaniline have shown that its sorption to soil is primarily influenced by the soil's organic matter content rather than its clay content or cation exchange capacity. researchgate.net Research on 3,5-dichloroaniline has indicated that its presence in soil can be influenced by co-existing pollutants like microplastics, which can increase its adsorption and prolong its degradation half-life. nih.gov
The following table provides illustrative data on the persistence and mobility of related chlorinated anilines to demonstrate these environmental properties. The actual values for this compound are likely to differ due to the influence of the trifluoroethoxy group on its physicochemical properties.
Table 3: Illustrative Environmental Fate Parameters for Related Aniline Compounds
| Compound | Parameter | Value | Environmental Compartment |
|---|---|---|---|
| 3,5-Dichloroaniline | Degradation Half-Life | Increased by 6.24 to 16.07 days in the presence of microplastics | Soil |
This table is for illustrative purposes only and shows data for related compounds due to the absence of specific data for this compound.
Research Applications and Derivative Development of 3,5 Dichloro 4 2,2,2 Trifluoroethoxy Aniline
Utilization as a Key Building Block in Complex Molecule Synthesis
The structural features of 3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline make it an important intermediate for constructing more complex molecular architectures. The aniline (B41778) functional group is a key reactive site, allowing for a wide range of transformations such as diazotization, acylation, and alkylation, which are fundamental steps in multi-step syntheses.
Precursor for Agrochemical Research Intermediates
The dichloroaniline framework, particularly when combined with fluorine-containing substituents, is a well-established pharmacophore in the agrochemical industry. researchgate.net Fluorinated groups can significantly enhance the efficacy, metabolic stability, and transport properties of active ingredients. researchgate.net While direct public-domain examples for this compound are specific, the utility of closely related analogs underscores its potential. For instance, the compound 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline has been identified as a key intermediate in the synthesis of Hexaflumuron, a benzoylphenylurea (B10832687) insecticide used to control termites. researchgate.net This highlights the role of the 3,5-dichloro-4-alkoxyaniline scaffold as a precursor for potent agrochemicals, where the aniline moiety is typically acylated to form the final active molecule.
Scaffold for Novel Chemical Entities
The 3,5-dichloro-4-oxyphenyl core, for which the title compound is a direct precursor, serves as a foundational scaffold for novel chemical entities in medicinal chemistry. The chlorine atoms can orient binding to target proteins and protect against metabolic oxidation, while the ether linkage at the 4-position provides a key connection point for other pharmacophoric groups.
A prominent example is the synthesis of Resmetirom (MGL-3196) , a drug developed for the treatment of non-alcoholic steatohepatitis (NASH). portico.orgnih.govresearchgate.net The synthesis of Resmetirom utilizes 4-amino-3,5-dichlorophenol , an analogous precursor where the hydroxyl group can be converted to the required ether linkage. portico.orgusbio.net In this synthesis, the aniline nitrogen of the core scaffold is the starting point for constructing a complex triazine-dione heterocycle, demonstrating the compound's role as a linchpin in assembling a sophisticated therapeutic agent. portico.org The 3,5-dichloro substitution pattern on the phenyl ring is a critical component of the final drug's structure and activity.
Development of Advanced Derivatives for Biological Probe Research
The functional handles on this compound allow for systematic chemical modifications, enabling the development of advanced derivatives for probing biological systems. These derivatives are instrumental in studying enzymes and receptors, elucidating their function, and understanding ligand-protein interactions.
Design and Synthesis of Enzyme Inhibitors and Modulators for Research Use
The 3,5-dichloro-4-oxyphenyl scaffold has proven to be highly effective in the design of selective modulators for nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. The leading example, Resmetirom (MGL-3196) , is a potent and highly selective agonist (modulator) of the Thyroid Hormone Receptor β (THR-β). nih.govmedchemexpress.comselleckchem.com
The beneficial effects of thyroid hormone on lipid metabolism are primarily mediated by THR-β in the liver, while adverse effects on the heart and bone are associated with THR-α activation. nih.govnih.gov Therefore, designing β-selective agonists is a key therapeutic strategy. Resmetirom, built upon the 3,5-dichloro-4-oxyphenyl core, achieves remarkable selectivity. Biochemical functional assays have quantified this selectivity, demonstrating its preferential activation of the β-isoform. nih.govmedchemexpress.comselleckchem.com The success of this molecule validates the utility of the title compound's scaffold in developing isoform-selective modulators for research and therapeutic purposes.
| Target Receptor | Activity (EC50) | Selectivity (β vs α) | Reference |
|---|---|---|---|
| Thyroid Hormone Receptor β (THR-β) | 0.21 µM | 28-fold | nih.govmedchemexpress.com |
| Thyroid Hormone Receptor α (THR-α) | 3.74 µM |
Furthermore, the 2,6-dichloro-3,5-dimethoxyphenyl moiety, a related scaffold, has been successfully used to design potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), demonstrating the broader applicability of dichlorinated phenyl rings in kinase inhibitor design. researchgate.net
Studies on Ligand-Protein Binding Mechanisms (e.g., co-crystallography, biochemical assays)
Understanding how a ligand binds to its protein target is crucial for rational drug design. Derivatives of this compound are studied using a variety of biophysical and computational techniques to elucidate these mechanisms.
For the THR-β target, molecular dynamics simulations have been employed to investigate the interaction between Resmetirom and the receptor's ligand-binding domain (LBD) at an atomic level. nih.gov These studies show that the ligand remains highly stable within the binding pocket and that specific residues are critical for binding. nih.gov For example, mutations at residues such as R243 and H435 can render the receptor insensitive to Resmetirom, highlighting the precise nature of the interaction. nih.gov
X-ray crystallography studies on the THR-β LBD in complex with other agonists have revealed the key structural features of the binding pocket. rcsb.orgnih.gov These studies show that the ligand is buried within a hydrophobic core of the receptor, and its binding induces a conformational change that facilitates the recruitment of coactivator proteins, leading to gene transcription. nih.govmdpi.com While a specific co-crystal structure for Resmetirom is not detailed in these foundational studies, the insights gained from analogous structures are invaluable for understanding how derivatives of the title compound achieve their biological effect.
| Residue | Location / Role in Binding | Reference |
|---|---|---|
| Arg228 | Forms hydrogen bonds with the carboxylate group of thyroid hormones. | nih.gov |
| Asn331 | Key residue conferring β-isoform selectivity. | nih.gov |
| His435 | Located in the binding pocket; mutation to Arg (H435R) can cause resistance to Resmetirom. | nih.gov |
| Arg243 | Located near the binding pocket; mutation to Gln (R243Q) can cause resistance to Resmetirom. | nih.gov |
Contribution to the Discovery of Novel Chemical Scaffolds with Defined Biological Activities
The true value of a chemical building block is measured by its ability to enable the discovery of new chemical scaffolds that possess novel and well-defined biological activities. The 3,5-dichloro-4-oxyphenyl scaffold, derived from precursors like this compound, has made a significant contribution in this regard.
The development of Resmetirom established this scaffold as the foundation for a new class of highly selective THR-β agonists. nih.govguidetopharmacology.org This discovery provided a novel therapeutic approach for metabolic diseases, culminating in the first drug approved for NASH with liver fibrosis. guidetopharmacology.org This success validates the scaffold's design, where the dichlorinated phenyl ring provides a rigid core for precise interactions within the receptor pocket, and the ether linkage allows for the attachment of other groups that fine-tune potency and selectivity.
Beyond this specific application, research into other derivatives has shown that the 1-(3,5-dichloro-2-hydroxyphenyl) moiety, another closely related structure, can be incorporated into pyrrolidine (B122466) scaffolds to create novel agents with promising antimicrobial and anticancer activities. mdpi.com For example, certain derivatives showed potent activity against vancomycin-intermediate S. aureus strains and human pulmonary cancer cells. mdpi.com This demonstrates that the core chemical architecture of the title compound is not limited to a single target but is a versatile platform for discovering diverse scaffolds with a wide range of biological functions.
Applications in Materials Science Research
The unique combination of halogen and fluoroalkyl ether substituents on the aniline ring makes this compound an intriguing building block for novel polymers and liquid crystals.
Polymer Science: Aniline and its derivatives are foundational monomers for the synthesis of polyanilines (PANIs), a class of conductive polymers with applications in sensors, anti-corrosion coatings, and electronic devices. The properties of PANI can be finely tuned by introducing substituents onto the aniline ring. The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to polymers with enhanced properties. nih.govrsc.org
Improved Solubility: The trifluoroethoxy group may increase the solubility of the resulting polymer in common organic solvents, which is a significant challenge for unsubstituted polyaniline. researchgate.net
Enhanced Thermal Stability: Halogenation of the polymer backbone often leads to increased thermal stability and flame retardancy.
Modified Electronic Properties: The strong electron-withdrawing nature of both the chlorine atoms and the trifluoroethoxy group would significantly alter the electronic landscape of the polymer, affecting its conductivity, redox potentials, and sensing capabilities. rsc.org
Interactive Table 1: Predicted Influence of Substituents on Polyaniline Properties This table illustrates the generally observed effects of different substituent types on the properties of polyaniline, providing a basis for predicting the behavior of a polymer derived from this compound.
| Substituent Type on Aniline Ring | Predicted Effect on Polymer Property | Rationale |
| Electron-Withdrawing (e.g., -Cl, -CF3) | Decreased conductivity, higher oxidation potential | Lowers the energy level of the highest occupied molecular orbital (HOMO). |
| Bulky Groups (e.g., -OCH2CF3) | Increased solubility, decreased conductivity | Steric hindrance disrupts inter-chain packing, improving solvent interaction but hindering charge transport. |
| Halogens (e.g., -Cl) | Increased thermal stability and flame resistance | The strong carbon-halogen bond contributes to higher decomposition temperatures. |
Liquid Crystals: Fluorinated compounds are widely used in the design of liquid crystals for display applications. st-andrews.ac.uknih.gov The introduction of fluorine atoms or trifluoromethyl/trifluoroethoxy groups can significantly influence the mesogenic properties, such as the dielectric anisotropy, viscosity, and clearing points of the material. mdpi.com Derivatives of this compound could be synthesized to create new liquid crystalline materials, where the trifluoroethoxy tail would contribute to the formation of stable mesophases. st-andrews.ac.ukrsc.org
Synthetic Methodologies for the Preparation of Research Tools
The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, enabling its use as a scaffold for more complex molecules used as research tools, such as molecular probes and dyes.
Azo Dye Synthesis: A fundamental reaction of primary aromatic amines is diazotization, followed by azo coupling, to produce intensely colored azo dyes. sphinxsai.com This process allows the covalent linking of the aniline derivative to other aromatic systems, such as phenols or naphthols. researchgate.net Azo dyes derived from this fluorinated aniline would be of interest for applications in specialty textiles, optical data storage, and as pH or redox indicators, with their properties modulated by the unique electronic effects of the substituents.
The general two-step synthesis involves:
Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a reactive diazonium salt. researchgate.net
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., 2-naphthol, N,N-dimethylaniline) to form the stable azo compound via an electrophilic aromatic substitution reaction. youtube.com
Interactive Table 2: General Protocol for Azo Dye Synthesis from a Substituted Aniline This table outlines the typical steps and reagents for synthesizing an azo dye, using this compound as the exemplary starting amine.
| Step | Procedure | Key Reagents | Temperature |
| 1. Diazotization | Dissolve the aniline in aqueous mineral acid and cool in an ice bath. | This compound, Hydrochloric Acid (HCl) | 0–5 °C |
| Add an aqueous solution of sodium nitrite dropwise. | Sodium Nitrite (NaNO2) | 0–5 °C | |
| 2. Coupling | Dissolve the coupling component (e.g., 2-naphthol) in an aqueous base. | 2-Naphthol, Sodium Hydroxide (B78521) (NaOH) | 0–5 °C |
| Slowly add the cold diazonium salt solution to the coupling solution with stirring. | Aryl diazonium chloride solution | 0–5 °C | |
| 3. Isolation | Collect the precipitated azo dye product by vacuum filtration and wash. | Precipitated solid | Room Temperature |
Amide Bond Formation: The amine can readily react with acyl chlorides or carboxylic anhydrides to form stable amide derivatives. researchgate.netresearchgate.net This acylation reaction is a robust method for creating a diverse library of compounds. For example, reacting this compound with various substituted benzoyl chlorides would yield a series of N-aryl benzamides. These derivatives could serve as intermediates for pharmaceuticals, fungicides, or as building blocks for more complex polymeric structures like aramids, potentially endowing them with enhanced thermal resistance and specific solubility profiles.
Q & A
Q. What role does the trifluoroethoxy group play in material science applications (e.g., polymers)?
- Methodological Answer : The -OCH₂CF₃ group enhances hydrophobicity and thermal stability in polymers. In polyphosphazenes, it reduces glass transition temperatures (Tg) and increases water contact angles, making it suitable for coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
